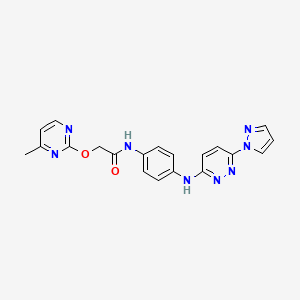

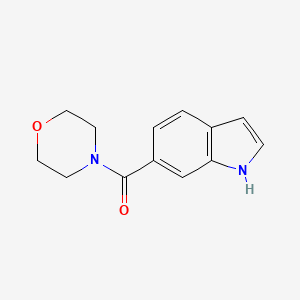

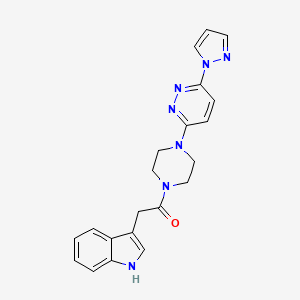

![molecular formula C17H14N6O2 B2645131 N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 890937-73-2](/img/structure/B2645131.png)

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. In both conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows peaks at δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can be analyzed using various techniques. The IR spectrum (KBr), ѵ/cm -1: 3421 (OH), 3283 (NH), 3085 (CH aromatic) and 1367; 1 H NMR (400 MH Z, (CD 3) 2 SO) 8.23 (1H, s, C H, pyrimidine), 7.91 (2H, d, J 2.0, ArC H), 7.77 (2H, s, ArC H), 7.45 (2H, app t, J 2.0, ArC H), 7.24 – 7.18 (2H, m, ArC H), 7.32 (1H, s, ArC H), 5.21 (1H, br s, O H), 4.70 (1H, s, C H OH), 1.94 (3H, s, C H3) 1.88 (1H, s, N H) and 1.50 (1H, s, C H, pyrazolopyrimidine) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound appears as a yellow liquid . The 1H NMR (CDCl3, 400 MHz) shows peaks at δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH) .Applications De Recherche Scientifique

Anticancer Activity

The compound has shown potential in the field of cancer research. Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated superior cytotoxic activities against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with IC50 values in the nanomolar range .

Antileishmanial and Antimalarial Activities

The compound has been evaluated for its antileishmanial and antimalarial activities. Some hydrazine-coupled pyrazoles, which are structurally related to the compound, have shown promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Inhibition of TRPV3

The compound has potential applications in the inhibition of TRPV3, a member of the transient receptor potential family of ion channels, which is implicated in various physiological and pathological processes .

Technological Impact of Scientific Research

The compound has been mentioned in the context of research on the technological impact of scientific research, particularly in relation to the interdisciplinarity of scientific research and its implications for technological innovation .

Biomedical Sciences

The compound has been associated with research in biomedical sciences, particularly in the context of large language models (LLMs) and their applications in scientific discovery .

Radiation Hardened Imager

The compound has been associated with the development of a radiation-hardened imager, specifically the Thermo Scientific CID8710D1M solid state mono-chrome video camera. This camera features a radiation-hardened Charge Injection Device (CID) array, making it suitable for use in environments with high levels of radiation .

Drug Design and Discovery

The compound has been associated with research in drug design and discovery, particularly in the context of small modular reactors (SMRs) and their applications in life sciences, biological and pharmaceutical research .

Biomedical Science and Biochemistry

The compound has been associated with research in biomedical science and biochemistry, particularly in the context of PhD applications in these fields .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-11-4-2-5-12(8-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-6-3-7-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMQOHFBMCULBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

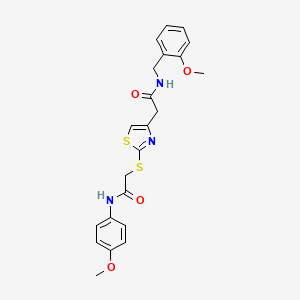

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

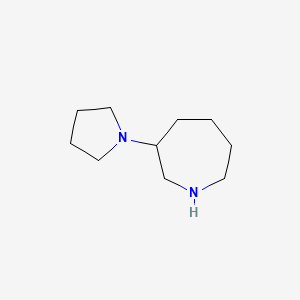

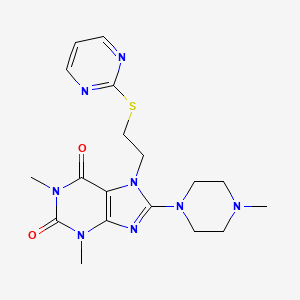

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

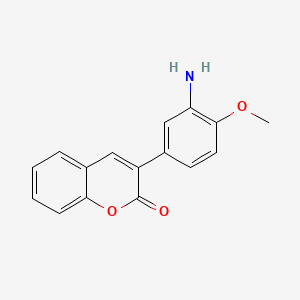

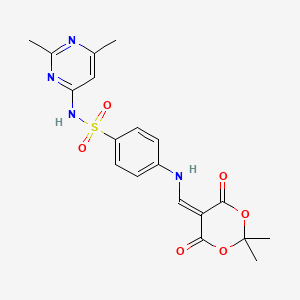

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)

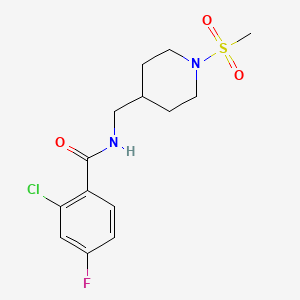

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)